molecular formula C8H9BrO B2367329 2-Bromo-3,5-dimethylphenol CAS No. 125237-08-3

2-Bromo-3,5-dimethylphenol

Cat. No.: B2367329
CAS No.: 125237-08-3
M. Wt: 201.063
InChI Key: FLGMCSGCDWVXMR-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylphenol is an organic compound with the molecular formula C8H9BrO. It consists of a bromine atom and two methyl groups attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3,5-dimethylphenol can be synthesized through the bromination of 3,5-dimethylphenol. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,5-dimethylphenol.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 3,5-dimethylphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenolic hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Bromo-4,6-dimethylphenol
  • 3,5-Dibromophenol
  • 2,4-Dimethylphenol

Comparison: 2-Bromo-3,5-dimethylphenol is unique due to the specific positioning of the bromine and methyl groups on the phenol ring. This positioning affects its chemical reactivity and physical properties, distinguishing it from other similar compounds. For example, 3,5-Dibromophenol has two bromine atoms, which significantly alters its reactivity compared to this compound.

Properties

IUPAC Name

2-bromo-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGMCSGCDWVXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125237-08-3
Record name 2-bromo-3,5-dimethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,5-dimethylphenol (15.0 g, 123 mmol) in carbon disulfide (330 mL) was slowly added N-bromosuccinimide (21.9 g, 123 mmol) in several batches with ice-cooling, and the mixture was stirred at room temperature for 1 hour. The solvent was distilled off under reduced pressure, and the precipitated crystals were filtered and then were washed with ethyl acetate-hexane (10:1). The solution was concentrated, and the residue was purified by silica gel chromatography (ethyl-acetate:hexane=1:9) to obtain 16.3 g (yield 66%) of the title compound. Oily matter.
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15 g
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21.9 g
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330 mL
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66%

Synthesis routes and methods III

Procedure details

N-bromosuccinimide (178 g, 1.00 mmol) was slowly added to a solution of toluene (1.0 L) containing 3,5-dimethylphenol (122 g, 1.00 mol) under ice-cooling condition, and then the mixture was warmed to room temperature and stirred for 2 hours. The mixture was concentrated under reduced pressure, and then the residue was suspended in hexane (400 mL) to remove insolubles by filtration. The filtrate was concentrated, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 9:1) to give 61.6 g of the title compound (yield: 31%).
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178 g
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1 L
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122 g
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31%

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